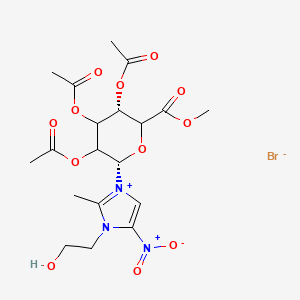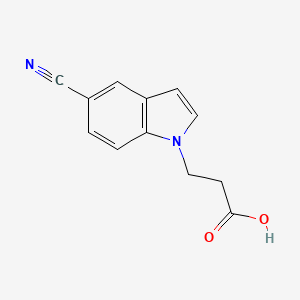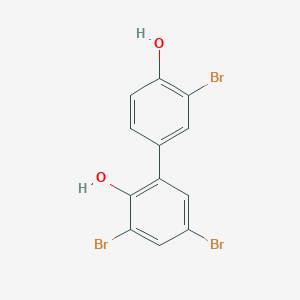
2,4-Dihydroxy-3,5,5-bromobiphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dihydroxy-3,5,5-bromobiphenyl is a chemical compound with the molecular formula C12H7Br3O2 and a molecular weight of 422.89. It is a useful building block and reactant in various chemical syntheses. This compound is characterized by the presence of two hydroxyl groups and three bromine atoms attached to a biphenyl structure, making it a versatile intermediate in organic chemistry.
Métodos De Preparación
The synthesis of 2,4-Dihydroxy-3,5,5-bromobiphenyl typically involves the bromination of biphenyl derivatives. One common method involves the reaction of p-bromoaniline with sodium nitrite in the presence of hydrochloric acid to form a diazonium salt, which is then reacted with benzene under alkaline conditions to produce p-bromobiphenyl . This intermediate can be further brominated and hydroxylated to yield this compound. Industrial production methods may involve similar steps but optimized for large-scale synthesis.
Análisis De Reacciones Químicas
2,4-Dihydroxy-3,5,5-bromobiphenyl undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to form less substituted biphenyl derivatives.
Substitution: The bromine atoms can be substituted with other functional groups using reagents like sodium azide or organometallic compounds.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form more complex biphenyl derivatives.
Common reagents used in these reactions include bromine, sodium hydroxide, and various organometallic catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,4-Dihydroxy-3,5,5-bromobiphenyl is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,4-Dihydroxy-3,5,5-bromobiphenyl involves its interaction with molecular targets through its hydroxyl and bromine groups. These functional groups can participate in hydrogen bonding, electrophilic substitution, and other interactions with biological molecules. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
2,4-Dihydroxy-3,5,5-bromobiphenyl can be compared with other similar compounds such as:
2,5-Dihydroxy-3-undecyl-1,4-benzoquinone: Known for its biological activity and used in medicinal chemistry.
Chalcones: Flavonoid-type compounds with similar hydroxyl and aromatic structures, used in various bioactive applications.
Propiedades
Fórmula molecular |
C12H7Br3O2 |
|---|---|
Peso molecular |
422.89 g/mol |
Nombre IUPAC |
2,4-dibromo-6-(3-bromo-4-hydroxyphenyl)phenol |
InChI |
InChI=1S/C12H7Br3O2/c13-7-4-8(12(17)10(15)5-7)6-1-2-11(16)9(14)3-6/h1-5,16-17H |
Clave InChI |
YESCGLKAXGFTBH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C2=C(C(=CC(=C2)Br)Br)O)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



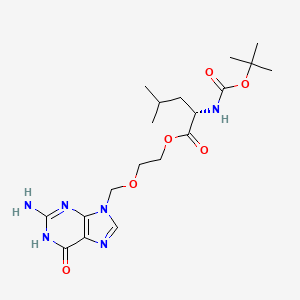


![N-(3,4-dimethoxyphenyl)-6-(1-methylindazol-5-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13859891.png)
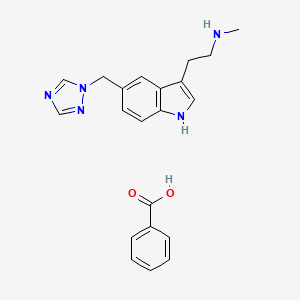

![(3R,5S)-5-(6-Cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid Sodium Salt](/img/structure/B13859914.png)

![2-Ethoxybenzo[b]thiophen-4-ol](/img/structure/B13859918.png)
![4-[[2-(4-Chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperidine](/img/structure/B13859925.png)
